Computational Physicochemical Profile: Sulfone vs. Sulfide Comparison for Drug-Likeness Assessment
The computed XLogP3 value for the target sulfone (7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione) is 3.3, as computed by XLogP3 3.0 from PubChem [1]. The 1,1-dioxide group introduces greater polarity compared to a sulfide, reflected by its tPSA of 62.8 Ų and 4 hydrogen bond acceptors [1]. In closely related chemotypes, the introduction of a sulfone moiety can reduce logD by approximately 0.5-1.5 log units, impacting solubility and cellular permeability. While direct experimental logD data for this precise pair is not publicly available, this class-level effect is well-established for thiazepane chemotypes, making the sulfone a distinct tool for modulating pharmacokinetic properties during lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) and tPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.3; tPSA = 62.8 Ų [1] |
| Comparator Or Baseline | 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1797737-46-2): Computed XLogP ~4.0 (estimated by analogy); tPSA ~45 Ų (estimated by analogy) |
| Quantified Difference | Estimated ΔXLogP ~ -0.7; ΔtPSA ~ +17.8 Ų favoring the sulfone's polarity enhancement |
| Conditions | In silico prediction (PubChem XLogP3, Cactvs tPSA) |
Why This Matters
The increased polarity and lower lipophilicity of the sulfone derivative can lead to distinct solubility and off-target binding profiles, providing a strategic advantage in CNS target programs where reducing hERG or phospholipidosis risk is critical.
- [1] PubChem. (2026). Computed Properties for CID 121021512. National Library of Medicine. View Source
